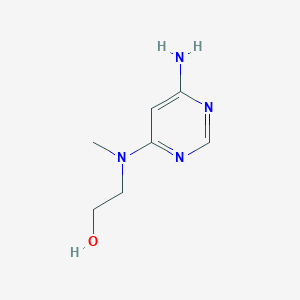
2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol
Overview
Description
2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol is a chemical compound with the molecular formula C7H12N4O . It has an average mass of 168.196 Da and a monoisotopic mass of 168.101105 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an ethanolamine group via a methylamino linkage .Scientific Research Applications
Anti-Fibrosis Activity
This compound has shown potential in the treatment of fibrotic diseases. Pyrimidine derivatives, including those related to 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol, have been studied for their anti-fibrotic activities. They have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine moieties are known to exhibit a wide range of pharmacological activities, including antimicrobial properties. The structural framework of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol allows for the synthesis of derivatives that could be potent antimicrobial agents .
Antiviral Applications
Similar to their antimicrobial capabilities, pyrimidine derivatives can also possess antiviral activities. The core structure of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol could be modified to enhance its efficacy against various viral infections .
Antitumor Effects
The pyrimidine core is a privileged structure in medicinal chemistry, and compounds containing this core have been reported to exhibit antitumor properties. Research into derivatives of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol may lead to the development of new antitumor medications .
Chemical Biology
In chemical biology, this compound can be used as a precursor for synthesizing a variety of heterocyclic compounds with potential biological activities. It serves as a building block for creating novel molecules for further pharmacological evaluation .
Synthesis of Heterocyclic Compounds
The amino and pyrimidine groups in 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol make it a suitable precursor for structural alterations in the synthesis of pyrimidine-based compounds, which are significant in pharmaceutical development .
Development of N-Heterocyclic Systems
This compound can be employed in the construction of N-heterocyclic systems, which are crucial in the design of drugs with various therapeutic effects. The ability to build such systems from 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol expands its utility in medicinal chemistry .
Pharmaceutical Testing
2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol is available for purchase as a high-quality reference standard for pharmaceutical testing. This indicates its importance and utility in the development and quality control of pharmaceutical products .
properties
IUPAC Name |
2-[(6-aminopyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-11(2-3-12)7-4-6(8)9-5-10-7/h4-5,12H,2-3H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLYPIMBHAAFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



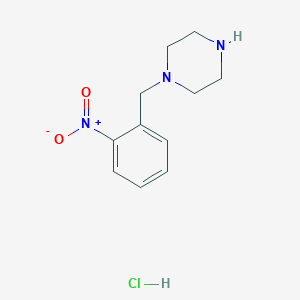
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)
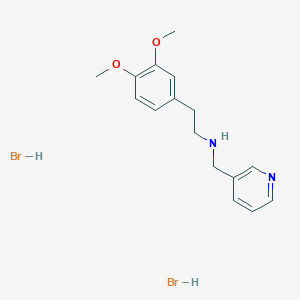
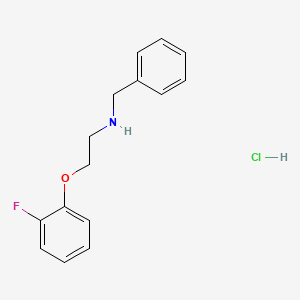
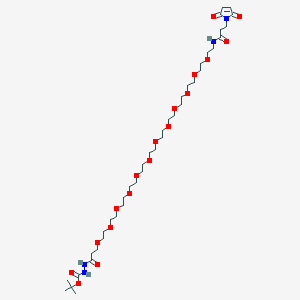
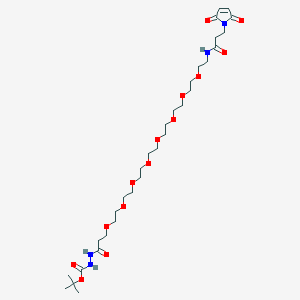



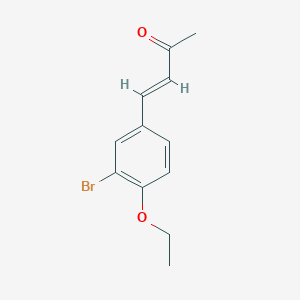
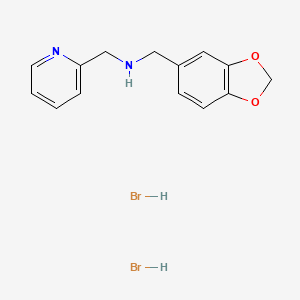

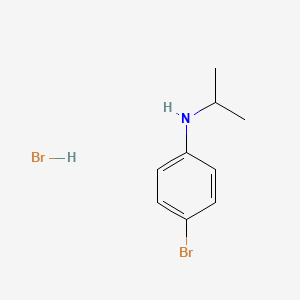
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)